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Compound of Interest

Compound Name: 6,8-Dibromoquinolin-3-amine

Cat. No.: B15128672

In the realm of medicinal chemistry and materials science, the structural elucidation of quinoline
derivatives is paramount for understanding their chemical behavior and biological activity. This
guide provides a comparative analysis of the X-ray crystal structure of 6,8-Dibromoquinoline
and its analogue, 3,6,8-Tribromoquinoline, offering valuable insights for researchers and drug
development professionals. While the specific crystal structure for 6,8-Dibromoquinolin-3-
amine was not publicly available, this comparison of closely related brominated quinolines
provides a strong foundation for predicting its structural properties.

Crystallographic Data Comparison

The crystallographic data for 6,8-Dibromoquinoline and 3,6,8-Tribromoquinoline, as determined
by X-ray diffraction, are summarized in the table below. These data reveal key differences in
their solid-state structures, arising from the additional bromine substituent in the 3-position of

the tribromo analogue.
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Parameter 6,8-Dibromoquinoline 3,6,8-Tribromoquinoline
Chemical Formula CoHsBrz2N CoH4BrsN
Molecular Weight 286.94 365.83
Crystal System Monoclinic Monoclinic
Space Group P2i/c P2i/c

Unit Cell Dimensions

a (A) 7.3436 (12) 8.2393 (10)
b (A) 9.8961 (15) 16.096 (2)

c (A) 13.0108 (18) 7.6974 (10)
a(°) 90 90

B () 109.589 (17) 102.583 (13)
y (°) 90 90

Volume (A3) 890.8 (3) 996.1 (2)

A 4 4

Calculated Density (Mg m—3) 2.140 2.493
Radiation Type Cu Ka Cu Ka
Temperature (K) 297 297
Reflections Collected 1598 1816
Independent Reflections 1598 1816
R-factor 0.045 Not Reported
Reference [1] [2]

The addition of a third bromine atom in 3,6,8-Tribromoquinoline leads to a significant increase

in molecular weight and calculated density.[1][2] The unit cell dimensions are also altered,

resulting in a larger unit cell volume to accommodate the bulkier molecule.[1][2] Both
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compounds crystallize in the monoclinic space group P21/c, indicating similar packing
symmetries.[1][2]

In the crystal structure of 6,8-Dibromoquinoline, molecules are stabilized by m—1t stacking
interactions between the pyridine and benzene rings of adjacent molecules, with a centroid—
centroid distance of 3.634 (4) A.[1] Additionally, short Br---Br contacts of 3.4443 (13) A are
observed.[1] Similarly, the crystal structure of 3,6,8-Tribromoquinoline is stabilized by weak 11—
Tt stacking interactions.[2]

Experimental Protocol: X-ray Crystal Structure
Determination

The following is a generalized experimental protocol for single-crystal X-ray diffraction analysis
based on the methodologies reported for 6,8-Dibromoquinoline and 3,6,8-Tribromoquinoline.[1]

[2]

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow
evaporation of a saturated solution of the compound in an appropriate solvent.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. Data collection is
performed on a diffractometer, such as an Oxford Diffraction Xcalibur, equipped with a CCD
detector and using a specific radiation source (e.g., Cu Ka).[1][2] The crystal is maintained at a
constant temperature (e.g., 297 K) during data collection.[1][2] A series of diffraction images are
collected as the crystal is rotated.

3. Data Reduction and Structure Solution: The collected diffraction data are processed to yield
a set of unique reflections with their intensities. The crystal structure is then solved using direct
methods or Patterson methods to determine the initial positions of the atoms.

4. Structure Refinement: The initial structural model is refined by least-squares methods
against the experimental data. This process optimizes the atomic coordinates, and thermal
parameters. Hydrogen atoms are typically placed in calculated positions and refined using a
riding model.

5. Data Visualization and Analysis: The final crystal structure is visualized using software such
as ORTEP-3 for Windows. Further analysis of the geometric parameters (bond lengths, bond
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angles, torsion angles) and intermolecular interactions is then performed.

Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the general workflow for determining a crystal structure using
X-ray diffraction.

Sample Preparation Data Collection Structure Determination Final Output

m
Crystal Mounting X-ray Diffraction Data Processing }—>| Structure Solution H Structure Refinement }—» Validation & CIF Publication
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Click to download full resolution via product page

Caption: General workflow for X-ray crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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